molecular formula C13H16O3 B8645565 methyl 4-phenyloxane-4-carboxylate

methyl 4-phenyloxane-4-carboxylate

Cat. No.: B8645565
M. Wt: 220.26 g/mol
InChI Key: ZQLFNVJSDOXKDY-UHFFFAOYSA-N
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Description

Methyl 4-phenyloxane-4-carboxylate is a bicyclic ester characterized by a tetrahydropyran (oxane) ring substituted with a phenyl group and a methyl carboxylate group at the 4-position. Its molecular formula is C₁₃H₁₄O₄, with a molecular weight of 234.25 g/mol. The compound’s structure (Figure 1) includes a planar oxane ring puckered due to steric and electronic effects of the substituents, as described by Cremer and Pople’s ring puckering coordinates . The methyl ester group enhances solubility in organic solvents, while the phenyl substituent introduces aromatic interactions, influencing its crystallographic packing and reactivity.

Structural determination of such compounds often employs X-ray crystallography refined via programs like SHELXL, which is widely used for small-molecule analysis . Computational tools like ORTEP-3 aid in visualizing molecular geometry and thermal ellipsoids .

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 4-phenyloxane-4-carboxylate

InChI

InChI=1S/C13H16O3/c1-15-12(14)13(7-9-16-10-8-13)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3

InChI Key

ZQLFNVJSDOXKDY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCOCC1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 4-phenyloxane-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-phenyl-2H-pyran-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.

Another method involves the use of tetrahydropyran and phenylmagnesium bromide in a Grignard reaction, followed by esterification with methanol. This method requires careful control of reaction conditions, including temperature and solvent choice, to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of methyl 4-phenyl-tetrahydro-2H-pyran-4-carboxylate may involve continuous flow reactors to optimize reaction efficiency and scalability. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The reaction mixture is typically purified through distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

methyl 4-phenyloxane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of 4-phenyl-2H-pyran-4-carboxylic acid.

    Reduction: Formation of 4-phenyl-tetrahydro-2H-pyran-4-methanol.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

methyl 4-phenyloxane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 4-phenyl-tetrahydro-2H-pyran-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the ester group can undergo hydrolysis to release active metabolites. The exact molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table compares methyl 4-phenyloxane-4-carboxylate with analogous esters and heterocyclic derivatives:

Compound Molecular Formula Key Substituents Applications/Sources Reference
This compound C₁₃H₁₄O₄ 4-phenyl, methyl ester Synthetic intermediate, crystallography
Methyl 4-formyloxane-4-carboxylate C₈H₁₂O₄ 4-formyl, methyl ester Precursor for aldehyde-functionalized drugs
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ Diterpenoid methyl ester Plant resin (Austrocedrus chilensis)
Ethyl 5-aminothiazole-4-carboxylate C₆H₈N₂O₂S Thiazole ring, ethyl ester Pharmaceutical research (heterocyclic synthon)
Fedrilate (4-morpholin-4-ylbutan-2-yl ester) C₂₀H₂₉NO₄ 4-phenyloxane-4-carboxylate, morpholine Vasodilator (historical pharmaceutical)

Key Observations :

Functional Group Impact :

  • Replacement of the phenyl group in this compound with a formyl group (as in methyl 4-formyloxane-4-carboxylate) reduces steric bulk but introduces electrophilic reactivity at the aldehyde site .
  • The morpholine moiety in fedrilate enhances water solubility and bioavailability compared to the methyl ester variant .

Natural vs. Synthetic Derivatives: Diterpenoid esters like sandaracopimaric acid methyl ester (from Austrocedrus chilensis resin) exhibit complex bicyclic frameworks but lack aromaticity, limiting π-π stacking interactions observed in phenyl-substituted analogues . Ethyl 5-aminothiazole-4-carboxylate, a heterocyclic ester, demonstrates bioactivity in medicinal chemistry but diverges in ring structure and electronic properties .

Spectroscopic and Crystallographic Data :

  • This compound’s NMR and FTIR spectra would show characteristic peaks for the ester carbonyl (~1700 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹), comparable to methyl shikimate (a related cyclohexane carboxylate) .
  • X-ray studies reveal puckering parameters (e.g., Cremer-Pople coordinates) distinct from flat heterocycles like thiazoles .

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